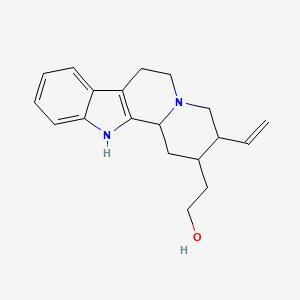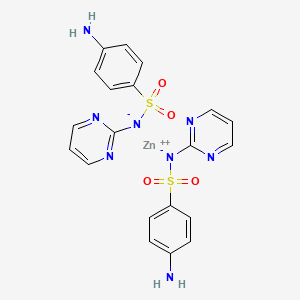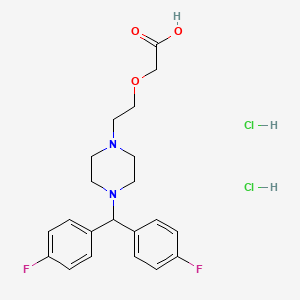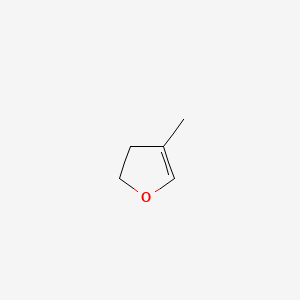
4-Methyl-2,3-dihydrofuran
Übersicht
Beschreibung
4-Methyl-2,3-dihydrofuran is an organic compound with the molecular formula C5H8O It is a derivative of dihydrofuran, characterized by the presence of a methyl group at the fourth position of the furan ring
Wissenschaftliche Forschungsanwendungen
4-Methyl-2,3-dihydrofuran has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of polymers and as a solvent in chemical reactions.
Safety and Hazards
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Methyl-2,3-dihydrofuran can be synthesized through several methods. One common approach involves the cyclization of 1,4-butanediol using cobalt catalysts. Another method includes the dehydration of 2-butene-1,4-diol on alumina or cobalt-containing catalysts . Additionally, the dehydrohalogenation of tetrahydrofurfuryl halides can yield 2-methylenetetrahydrofuran .
Industrial Production Methods: In industrial settings, the production of this compound typically involves catalytic processes that ensure high yields and purity. The use of metal-containing catalysts, such as cobalt or alumina, is common due to their efficiency in promoting the necessary cyclization and dehydration reactions.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methyl-2,3-dihydrofuran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding furanones.
Reduction: Reduction reactions can convert it into tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the furan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine under controlled conditions.
Major Products Formed:
Oxidation: Furanones
Reduction: Tetrahydrofuran derivatives
Substitution: Halogenated furans
Wirkmechanismus
The mechanism by which 4-Methyl-2,3-dihydrofuran exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and interfere with essential enzymatic processes . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Vergleich Mit ähnlichen Verbindungen
2,3-Dihydrofuran: Lacks the methyl group at the fourth position, resulting in different chemical properties.
2,5-Dihydrofuran: Has a different substitution pattern, leading to variations in reactivity and applications.
Tetrahydrofuran: Fully saturated furan ring, making it more stable but less reactive compared to 4-Methyl-2,3-dihydrofuran.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable in synthetic chemistry and various industrial applications.
Eigenschaften
IUPAC Name |
4-methyl-2,3-dihydrofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O/c1-5-2-3-6-4-5/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWGYRFWKBWPRJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90187879 | |
| Record name | 4-Methyl-2,3-dihydrofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90187879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34314-83-5 | |
| Record name | 2,3-Dihydro-4-methylfuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34314-83-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-2,3-dihydrofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034314835 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyl-2,3-dihydrofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90187879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-2,3-dihydrofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-METHYL-2,3-DIHYDROFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UPC854280M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,3-Dihydro-4-methylfuran | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040584 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 4-methyl-2,3-dihydrofuran formed, and what is its significance in organic chemistry?
A1: this compound can be formed through the thermal rearrangement of 2,3-diisopropenyloxirane. This reaction proceeds through a carbonyl ylide intermediate and involves a disrotatory five-centered ring closure. [] This type of rearrangement is significant in organic chemistry as it highlights the reactivity of carbonyl ylides and their potential in forming complex cyclic structures.
Q2: Can you provide an example of a reaction where this compound acts as a precursor molecule?
A2: While the provided research doesn't showcase this compound specifically as a precursor, a closely related compound, 5-aryl-4-methyl-2,3-dihydrofuran-2,3-dione, undergoes decyclization reactions when treated with nucleophiles. [, ] This suggests that the dihydrofuran ring system can be cleaved under specific conditions, opening possibilities for further chemical transformations.
Q3: Are there any analytical techniques mentioned in the research that are relevant to the study of this compound?
A3: Although not directly used to analyze this compound, the research on coffee volatiles utilizes reverse carrier gas headspace gas chromatography–mass spectrometry for compound characterization. [] This technique, along with other spectroscopic methods, could be potentially applied to study the properties and reactivity of this compound in different contexts.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-methoxy-3-[[[1-(2-oxolanylmethyl)-5-tetrazolyl]methyl-(2-phenylethyl)amino]methyl]-1H-quinolin-2-one](/img/structure/B1219296.png)

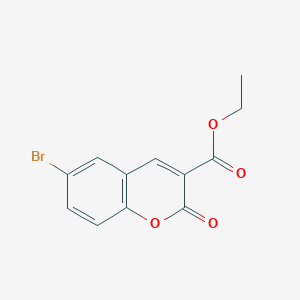
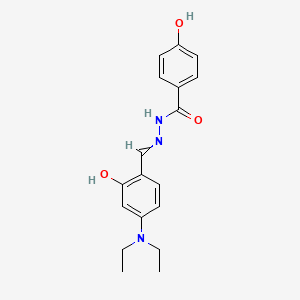
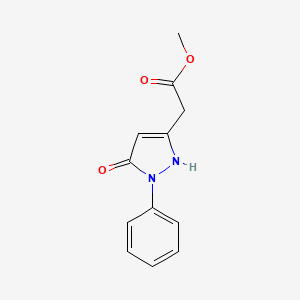
![4-[(4-Chlorophenyl)hydrazo]-5-methyl-3-pyrazolone](/img/structure/B1219305.png)
